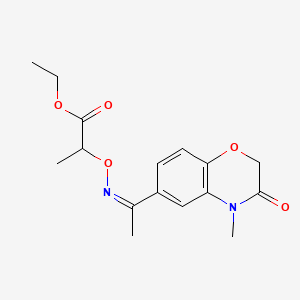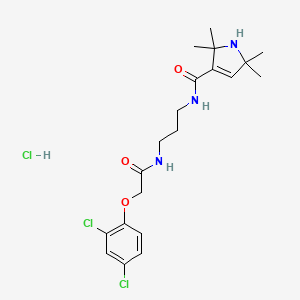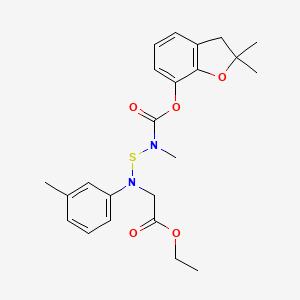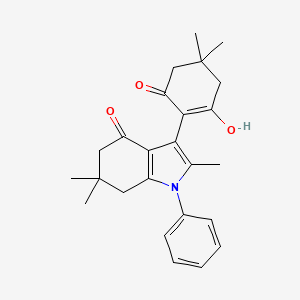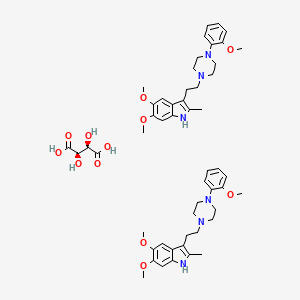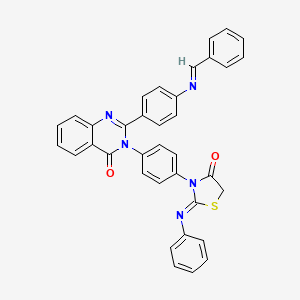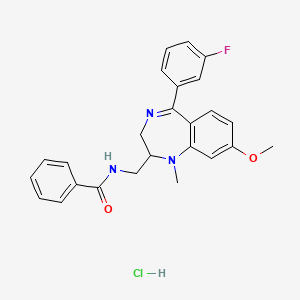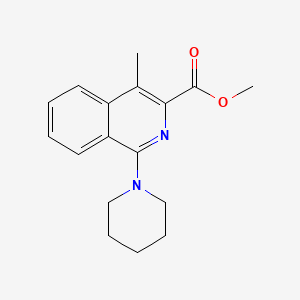
3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine with glyoxal in the presence of an acid catalyst.
Introduction of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoquinoline core.
Esterification: The carboxylic acid group on the isoquinoline core is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the isoquinoline core to a tetrahydroisoquinoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or tetrahydroisoquinoline derivatives.
科学的研究の応用
3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Isoquinoline-3-carboxylic acid: A simpler derivative without the piperidine ring and methyl ester group.
4-Methylisoquinoline: Lacks the carboxylic acid and piperidine functionalities.
1-Piperidinylisoquinoline: Contains the piperidine ring but lacks the carboxylic acid and methyl ester groups.
Uniqueness
3-Isoquinolinecarboxylic acid, 4-methyl-1-(1-piperidinyl)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and methyl ester group enhances its potential for diverse applications in medicinal chemistry and other fields.
特性
CAS番号 |
89928-80-3 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC名 |
methyl 4-methyl-1-piperidin-1-ylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-12-13-8-4-5-9-14(13)16(18-15(12)17(20)21-2)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
InChIキー |
XDCSJJCJKBTPCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C2=CC=CC=C12)N3CCCCC3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


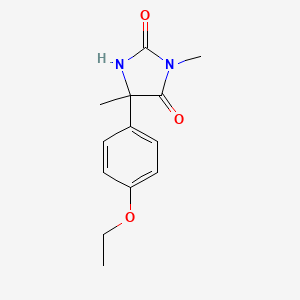
![[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12718770.png)
